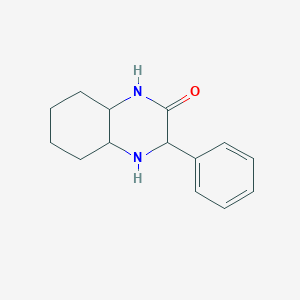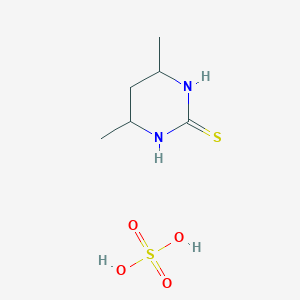![molecular formula C24H25ClF3NO4 B12349212 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one](/img/structure/B12349212.png)
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one typically involves multiple steps. One common method includes the use of sodium hydride in tetrahydrofuran at 60°C, followed by the addition of chloroformic acid ethyl ester . The reaction is carried out under an inert atmosphere to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .
科学的研究の応用
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one involves its interaction with molecular targets such as the cytochrome bc1 complex. This interaction inhibits the reductive (Qi) site of the complex, disrupting the electron transport chain and leading to the death of the target organism . The compound’s unique structure allows it to bind effectively to these molecular targets, making it a potent inhibitor.
類似化合物との比較
Similar Compounds
ELQ-300: This compound is a bioavailable antimalarial agent that also targets the cytochrome bc1 complex.
Quinoline Derivatives: Other quinoline derivatives share similar structural features and biological activities.
Uniqueness
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one is unique due to its trifluoromethoxyphenoxy group, which enhances its binding affinity and specificity for the cytochrome bc1 complex . This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H25ClF3NO4 |
|---|---|
分子量 |
483.9 g/mol |
IUPAC名 |
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C24H25ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-10,13,18-22,29H,11-12H2,1-2H3 |
InChIキー |
RNWSJJVRVJYMMT-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)C2CC(C(CC2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12349131.png)
![1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride](/img/structure/B12349136.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12349141.png)


![N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349173.png)
![2,2,2-trifluoro-N-[3-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]acetamide](/img/structure/B12349177.png)



![N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12349200.png)
![(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2]](/img/structure/B12349208.png)

![1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide](/img/structure/B12349216.png)
